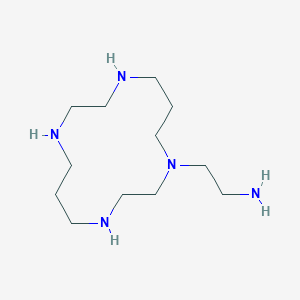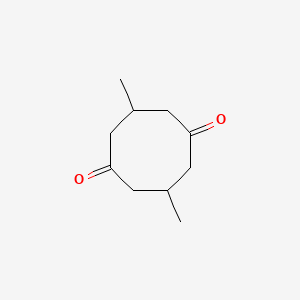
2-(1,4,8,11-Tetraazacyclotetradecan-1-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,4,8,11-Tetraazacyclotetradecan-1-yl)ethan-1-amine is a macrocyclic compound known for its ability to form stable complexes with various metal ions. This compound is part of the cyclam family, which is characterized by a 14-membered ring containing four nitrogen atoms. It is widely used in coordination chemistry due to its high affinity for metal ions and its ability to form stable complexes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4,8,11-Tetraazacyclotetradecan-1-yl)ethan-1-amine typically involves the cyclization of linear tetraamines. One common method is the reaction of ethylenediamine with formaldehyde and ammonia, followed by cyclization to form the macrocyclic ring. The reaction conditions often require a controlled pH and temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of high-purity reagents and advanced purification techniques to obtain the final product with high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,4,8,11-Tetraazacyclotetradecan-1-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the metal complexes.
Reduction: Reduction reactions can lead to the formation of reduced metal complexes.
Substitution: The nitrogen atoms in the macrocyclic ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions are typically metal complexes with varying oxidation states and coordination environments. These complexes are often highly stable and have unique chemical properties .
Applications De Recherche Scientifique
2-(1,4,8,11-Tetraazacyclotetradecan-1-yl)ethan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Biology: The compound is studied for its potential use in biological systems, including as a chelating agent for metal ions in biological processes.
Medicine: Research is ongoing into its potential use in medical applications, such as in the development of metal-based drugs and diagnostic agents.
Industry: The compound is used in various industrial processes, including as an antioxidant in rubber and in the synthesis of electroactive molecules
Mécanisme D'action
The mechanism of action of 2-(1,4,8,11-Tetraazacyclotetradecan-1-yl)ethan-1-amine involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring coordinate with the metal ions, forming a stable complex. This coordination can affect the reactivity and properties of the metal ions, making the compound useful in various chemical and biological applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,8,11-Tetraazacyclotetradecane: A similar compound with a slightly different structure but similar chemical properties.
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane: Another related compound with methyl groups attached to the nitrogen atoms
Uniqueness
2-(1,4,8,11-Tetraazacyclotetradecan-1-yl)ethan-1-amine is unique due to its specific structure, which allows for the formation of highly stable metal complexes. This stability makes it particularly useful in applications where strong metal-ligand interactions are required .
Propriétés
| 109151-85-1 | |
Formule moléculaire |
C12H29N5 |
Poids moléculaire |
243.39 g/mol |
Nom IUPAC |
2-(1,4,8,11-tetrazacyclotetradec-1-yl)ethanamine |
InChI |
InChI=1S/C12H29N5/c13-3-11-17-10-2-6-15-8-7-14-4-1-5-16-9-12-17/h14-16H,1-13H2 |
Clé InChI |
KAMBHTKKENHSHU-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCNCCCN(CCNC1)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-2-(4-aminophenyl)-3-phenylprop-2-enoate;chloride](/img/structure/B14333672.png)

![1,3-Propanediol, 2-[2-nitro-4-(phenylmethoxy)phenyl]-](/img/structure/B14333679.png)
